(2Z)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2OS/c1-10-2-4-13(22-10)6-11(8-20)17-21-16(9-23-17)14-5-3-12(18)7-15(14)19/h2-7,9H,1H3/b11-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXZIWNXEANUHCB-WDZFZDKYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C(C#N)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C(/C#N)\C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One possible route could involve the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the dichlorophenyl and furan groups via substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts would depend on the exact synthetic pathway chosen.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine or other reduced forms.
Substitution: The dichlorophenyl group may participate in electrophilic or nucleophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield furanones, while reduction could produce amines.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the compound's potential as an anticancer agent. The following sections detail its efficacy against various cancer cell lines and the mechanisms through which it operates.
Efficacy Against Cancer Cell Lines
- Cell Line Studies :
- The compound has shown significant cytotoxic effects against several human cancer cell lines, including:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| HeLa | 0.5 - 5 | Induces apoptosis via mitochondrial pathway |
| HL-60 | ~1 | Inhibition of proteasome activity |
| AGS | ~0.89 | Cell cycle arrest in subG0 phase |
Antioxidant and Antibacterial Activities
In addition to its anticancer properties, this compound exhibits notable antioxidant and antibacterial activities:
- Antioxidant Activity :
- Antibacterial Activity :
Mechanism of Action
The mechanism of action of (2Z)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile would depend on its specific application. For example, if it is used as a drug, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Structural and Substituent Analysis
The table below compares key structural features of the target compound with related molecules from the evidence:
Key Observations :
- Electron-Withdrawing Groups : The target’s 2,4-dichlorophenyl group enhances electrophilicity, similar to the 3-fluoro-4-methylphenyl group in , which improves binding affinity in enzyme inhibition assays.
- Heterocyclic Diversity : The 5-methylfuran-2-yl group in the target contrasts with benzofuran in ; furan derivatives generally exhibit lower aromaticity but higher metabolic lability compared to benzofuran.
- Crystallinity : Compounds with bulky substituents (e.g., benzyloxy in ) often exhibit improved crystal packing, whereas the target’s methylfuran may reduce symmetry, complicating crystallization .
Biological Activity
The compound (2Z)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile is a synthetic organic molecule notable for its complex structure, which includes a thiazole ring and aromatic groups. These structural features suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry and pharmacology.
Structural Features
The compound consists of:
- Thiazole Ring : Known for its role in various pharmacological activities.
- Dichlorophenyl Group : Often associated with enhanced biological activity.
- Methylfuran Moiety : Contributes to the compound's overall reactivity and potential biological effects.
Biological Activities
Preliminary studies indicate that compounds with similar structural motifs often exhibit significant biological activities. The following sections highlight specific areas of biological activity related to this compound.
1. Antimicrobial Activity
The presence of the thiazole ring suggests potential antimicrobial properties. Research on other thiazole derivatives has demonstrated efficacy against bacteria, fungi, and viruses. For instance, compounds with similar thiazole structures have shown promising results in inhibiting the growth of various pathogens.
2. Anticancer Properties
Thiazole derivatives have been linked to anticancer activities due to their ability to inhibit specific cellular pathways. Studies have indicated that compounds featuring thiazole rings can induce apoptosis in cancer cells and inhibit tumor growth. For example, compounds derived from thiazoles have shown activity against breast cancer and colon carcinoma cell lines .
3. Antiviral Potential
The nitrile functional group within the compound may enhance its antiviral properties. Similar acrylonitrile derivatives have been explored for their effectiveness against viral infections, suggesting that this compound could be investigated further in this context.
Comparative Analysis with Related Compounds
To better understand the unique biological profile of This compound , a comparison with related compounds is useful:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Thiazole Derivative A | Thiazole ring + phenyl | Antimicrobial |
| Chlorinated Phenyl B | Dichlorophenyl + alkene | Anticancer |
| Aryl Nitrile C | Nitrile + aromatic system | Antiviral |
This comparison highlights how the combination of functionalities present in this compound may confer distinct biological properties compared to its analogs.
Case Studies
Several studies have explored the biological activity of thiazole-containing compounds:
- Study on Thiazole Derivatives : A study reported that thiazole derivatives exhibited significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HCT-116 (colon cancer). The IC50 values ranged from 6.2 μM to over 40 μM depending on the specific derivative tested .
- Antimicrobial Screening : In another study focusing on antimicrobial activity, several thiazole derivatives were screened against common bacterial strains. Results indicated that certain derivatives inhibited bacterial growth effectively, suggesting that similar testing could be conducted for This compound .
Q & A
Q. What synthetic methodologies are recommended for preparing (2Z)-2-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-3-(5-methylfuran-2-yl)prop-2-enenitrile?
Methodological Answer: The compound can be synthesized via cyclocondensation of a thiazole precursor (e.g., 4-(2,4-dichlorophenyl)-1,3-thiazol-2-amine) with a propenenitrile derivative bearing a 5-methylfuran substituent. Key steps include:
- Knoevenagel condensation : To form the α,β-unsaturated nitrile moiety.
- Heterocyclic coupling : Use of Suzuki-Miyaura cross-coupling or nucleophilic substitution to attach the thiazole and furan groups.
- Stereochemical control : Employ Z-selective conditions (e.g., steric hindrance or catalytic systems) to stabilize the (2Z) configuration.
Supporting Data (Table 1):
Q. How is the structural configuration of this compound confirmed experimentally?
Methodological Answer:
- X-ray crystallography : Resolve the Z-configuration and dihedral angles between the thiazole and furan rings. Data-to-parameter ratios >10 and R-factors <0.07 ensure reliability (e.g., R = 0.044 in ).
- NMR spectroscopy : Use - and -NMR to confirm substituent positions. For example, vinyl proton coupling constants (J = 10–12 Hz) distinguish Z/E isomers.
- Elemental analysis : Validate empirical formulas (e.g., %C, %H, %N within ±0.3% of theoretical values) .
Supporting Data (Table 2):
| Technique | Key Observations | Reference |
|---|---|---|
| X-ray | Mean C–C bond length = 0.005 Å; Z-configuration confirmed | |
| -NMR | δ 7.8–8.2 ppm (thiazole protons); δ 6.3–6.7 ppm (furan protons) |
Advanced Research Questions
Q. How can computational models predict the compound’s stability and reactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to assess electrophilic/nucleophilic sites. For example, the thiazole ring’s electron-deficient nature enhances reactivity toward nucleophiles.
- Molecular docking : Predict binding affinity to biological targets (e.g., fungal CYP51 enzymes) using software like AutoDock Vina. Validate with experimental IC values .
Supporting Data (Table 3):
| Parameter | Value | Reference |
|---|---|---|
| HOMO-LUMO gap | 4.2 eV (indicative of moderate reactivity) | |
| Docking score (CYP51) | −9.8 kcal/mol (strong binding predicted) |
Q. How can contradictory spectral data (e.g., NMR vs. computational predictions) be resolved?
Methodological Answer:
- 2D NMR techniques : Use HSQC and HMBC to correlate ambiguous proton-carbon signals. For example, cross-peaks between the nitrile carbon and adjacent vinyl protons confirm connectivity.
- Dynamic NMR : Resolve rotational barriers in hindered substituents (e.g., dichlorophenyl group) by variable-temperature studies.
- Benchmarking : Compare experimental -NMR shifts with DFT-calculated values (mean deviation <2 ppm acceptable) .
Example Resolution (Table 4):
| Carbon Position | Experimental δ (ppm) | Calculated δ (ppm) | Deviation |
|---|---|---|---|
| C≡N | 118.5 | 119.1 | +0.6 |
| Thiazole C-2 | 152.3 | 153.0 | +0.7 |
Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?
Methodological Answer:
- Substituent variation : Replace the 5-methylfuran group with electron-withdrawing groups (e.g., nitro) to enhance antifungal activity.
- Bioisosteric replacement : Substitute the thiazole ring with 1,3,4-oxadiazole to improve metabolic stability.
- In vitro assays : Test against Candida albicans (MIC ≤ 2 µg/mL) and compare with derivatives (Table 5) .
Supporting Data (Table 5):
| Derivative | Substituent | MIC (µg/mL) |
|---|---|---|
| Parent compound | 5-methylfuran | 1.5 |
| Derivative A | 5-nitro-furan | 0.8 |
| Derivative B | 1,3,4-oxadiazole | 2.2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
